molecular formula C11H8N2 B13590032 1-(2-ethynylphenyl)-1H-pyrazole

1-(2-ethynylphenyl)-1H-pyrazole

Cat. No.: B13590032
M. Wt: 168.19 g/mol
InChI Key: ZOWARCKCWYMCJA-UHFFFAOYSA-N
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Description

Contextualization of Pyrazole (B372694) and Ethynylphenyl Scaffolds in Advanced Chemical Synthesis

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in chemistry. wikipedia.org Its derivatives are integral to numerous fields, exhibiting a wide array of biological and pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai In medicinal chemistry, notable drugs such as the anti-inflammatory agent celecoxib (B62257) and the anabolic steroid stanozolol (B1681124) feature a pyrazole core. wikipedia.org Beyond pharmaceuticals, pyrazoles serve as versatile ligands in coordination chemistry and homogeneous catalysis, owing to the ability of their nitrogen atoms to coordinate with metal ions. ajol.info The synthesis of the pyrazole ring is well-established, with common methods including the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) and various [3+2] cycloaddition reactions. wikipedia.org

The ethynylphenyl group, characterized by a phenyl ring substituted with an alkyne functional group, is also of significant strategic importance. The terminal alkyne is a highly versatile handle for a multitude of chemical transformations. It is a key participant in powerful coupling reactions, such as the Sonogashira coupling, and is a primary component in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry." This functional group is frequently incorporated into molecules designed for materials science, where it can be used to construct polymers and other complex molecular architectures, and in medicinal chemistry for bioconjugation.

Strategic Importance of the 1-(2-Ethynylphenyl)-1H-pyrazole Architecture in Research

The unique architecture of this compound, which combines a pyrazole ring and an ethynylphenyl group in a specific ortho-substituted arrangement, presents a compelling platform for advanced chemical research. The strategic value of this molecule lies in the dual functionality conferred by its distinct moieties.

The pyrazole unit can act as a bidentate "N,C" ligand, where one of the pyrazole's nitrogen atoms and the ethynyl (B1212043) group can simultaneously coordinate to a metal center. This chelation can lead to the formation of stable metallacyclic complexes, which are of great interest in catalysis and materials science. Furthermore, the molecule is a prime candidate for studies involving intramolecular reactions. The proximity of the reactive ethynyl group to the pyrazole ring allows for metal-catalyzed or thermal cyclization reactions. Such transformations could provide access to novel, complex fused heterocyclic ring systems, such as pyrazolo[1,5-a]quinolines, which are challenging to synthesize through other methods. clockss.org These fused systems are themselves valuable targets in drug discovery and materials science.

Scope and Methodological Framework for Academic Inquiry into the Compound

A comprehensive academic investigation into this compound would necessitate its unambiguous synthesis and thorough characterization using a standard suite of analytical techniques. The synthesis would likely involve a cross-coupling reaction to attach the pyrazole to a pre-functionalized phenyl ring or the construction of the pyrazole ring onto a 2-ethynylaniline (B1227618) precursor.

The structural confirmation and purity assessment would rely on a combination of spectroscopic and spectrometric methods.

Spectroscopic and Spectrometric Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to determine the precise arrangement of atoms and to confirm the connectivity between the pyrazole and ethynylphenyl fragments.

Infrared (IR) Spectroscopy: IR analysis would be used to identify characteristic vibrational frequencies of key functional groups, notably the sharp absorption band of the terminal alkyne (C≡C-H stretch) typically found around 3300 cm⁻¹ and the C≡C stretch near 2100 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight of the compound, thereby confirming its elemental composition (C₁₁H₈N₂).

Crystallographic Analysis:

The table below outlines the typical data expected from such an analysis, though it is important to reiterate that specific, experimentally-derived data for this compound are not currently prevalent in the surveyed literature.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the protons on the pyrazole ring and the phenyl ring, as well as a distinct singlet for the acetylenic proton.
¹³C NMR Resonances for all 11 carbon atoms, including the two characteristic signals for the alkyne carbons.
IR Spectroscopy Absorption bands for C-H (aromatic and acetylenic), C=C (aromatic), C=N, and the sharp, characteristic C≡C stretch.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₁₁H₈N₂.
X-ray Crystallography Precise atomic coordinates, bond lengths, and angles confirming the planar pyrazole ring and its connection to the ethynylphenyl group.

Further research into this molecule would likely focus on its reactivity, particularly in metal-catalyzed intramolecular cyclizations to form novel polycyclic aromatic compounds, and its application as a designer ligand for creating new catalysts and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

1-(2-ethynylphenyl)pyrazole

InChI

InChI=1S/C11H8N2/c1-2-10-6-3-4-7-11(10)13-9-5-8-12-13/h1,3-9H

InChI Key

ZOWARCKCWYMCJA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1N2C=CC=N2

Origin of Product

United States

Reactivity Profiles and Advanced Chemical Transformations of 1 2 Ethynylphenyl 1h Pyrazole

Reactivity at the Ethynyl (B1212043) Moiety of 1-(2-Ethynylphenyl)-1H-pyrazole

The terminal alkyne functionality is a cornerstone of modern organic synthesis, known for its participation in a variety of powerful coupling and addition reactions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as one of the most prominent and reliable "click chemistry" reactions. acs.org This transformation facilitates the covalent linking of two molecular fragments through the formation of a stable 1,2,3-triazole ring. The ethynyl group of this compound is an ideal substrate for this reaction, which proceeds with high efficiency, regioselectivity (yielding the 1,4-disubstituted isomer exclusively), and tolerance for a wide range of functional groups under mild conditions. acs.orgnih.gov

The general mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with an organic azide. mdpi.comnih.gov The versatility of this reaction allows for the conjugation of the this compound core with various molecules, including biomolecules, polymers, and functionalized organic compounds, by reacting it with the corresponding azide. nih.govmdpi.com

Table 1: Representative Examples of Expected CuAAC Reactions

Reactant 1 (Alkyne) Reactant 2 (Azide) Expected Product Application Area
This compound Benzyl azide 1-(2-(1-Benzyl-1H-1,2,3-triazol-4-yl)phenyl)-1H-pyrazole Medicinal Chemistry, Ligand Synthesis
This compound Azido-functionalized Polymer Polymer-grafted Pyrazole (B372694) Materials Science, Surface Chemistry

Microwave-assisted protocols can significantly accelerate the CuAAC reaction, often reducing reaction times from hours to minutes while maintaining high yields. mdpi.com

Beyond CuAAC, the ethynyl group is susceptible to a range of other metal-catalyzed transformations. wikipedia.org A notable example is the [2+2+2] cyclotrimerization reaction, where three alkyne units combine to form a benzene (B151609) ring. This reaction can be catalyzed by various transition metals, including rhodium (Rh), cobalt (Co), and nickel (Ni). The reaction of this compound could potentially proceed via self-cyclotrimerization or co-cyclotrimerization with other alkynes, leading to highly substituted aromatic compounds.

Metals play a crucial role by binding to the unsaturated alkyne molecules, thereby altering the energetics and symmetry of the frontier molecular orbitals to facilitate the cycloaddition process. wikipedia.org This strategy provides a powerful route to complex polycyclic aromatic systems incorporating the pyrazole moiety.

The terminal alkyne can undergo various addition reactions to introduce new functional groups.

Hydrometallation: This process involves the addition of a metal-hydride bond across the triple bond. The resulting vinyl-metal species is a versatile intermediate that can be trapped with various electrophiles to achieve stereospecific synthesis of substituted alkenes.

Halogenation: The alkyne can react with halogenating agents. For instance, reaction with 1-iodoalkynes under copper catalysis is a known transformation, suggesting that direct halogenation of the terminal alkyne with reagents like iodine monochloride (ICl) could yield the corresponding 1-(2-(iodoethynyl)phenyl)-1H-pyrazole. nih.gov This halogenated alkyne is a valuable precursor for further cross-coupling reactions.

Hydroamination: The addition of an N-H bond across the carbon-carbon triple bond, known as hydroamination, is an atom-economical method for synthesizing enamines and imines. nih.gov This reaction can be catalyzed by various metals, including copper, gold, and rare-earth metals. nih.govescholarship.org The hydroamination of this compound would lead to the formation of vinyl-pyrazole derivatives, which are useful building blocks in organic synthesis.

Reactivity of the Pyrazole Heterocycle within this compound

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. Its reactivity is characterized by a balance between its electron-rich nature and the influence of the nitrogen atoms. rrbdavc.orgwikipedia.org

The pyrazole ring can undergo functionalization through both electrophilic and nucleophilic pathways.

Electrophilic Substitution: Pyrazole is an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. Due to the electronic properties of the ring, electrophilic attack preferentially occurs at the C4 position, as attacks at C3 or C5 would lead to a less stable cationic intermediate where the positive charge is placed on an already electron-deficient nitrogen atom. rrbdavc.org Therefore, it is expected that electrophilic substitution on this compound would yield 4-substituted derivatives.

Nucleophilic Functionalization: Direct nucleophilic substitution on an unactivated pyrazole ring is generally difficult. However, functionalization can be achieved through metalation-trapping sequences. nih.govrsc.org Deprotonation of a C-H bond using a strong base (e.g., an organolithium reagent) or a bromine-magnesium exchange can generate a nucleophilic pyrazolyl-metal species. nih.gov This intermediate can then react with various electrophiles to install a wide range of substituents on the pyrazole core. Transition-metal-catalyzed C-H functionalization has also emerged as a powerful strategy for directly installing new C-C and C-heteroatom bonds onto the pyrazole ring. nih.govrsc.org

Table 2: Expected Regioselectivity of Pyrazole Ring Functionalization

Reaction Type Reagent Example Expected Position of Functionalization
Electrophilic Halogenation N-Bromosuccinimide (NBS) C4
Electrophilic Nitration HNO₃/H₂SO₄ C4

N-Functionalization and Quaternization Reactions of Pyrazole Nitrogen Atoms

In the this compound molecule, the N1 position of the pyrazole ring is already substituted with the 2-ethynylphenyl group. The remaining nitrogen atom, N2, possesses a lone pair of electrons and can act as a nucleophile.

This N2 atom can be targeted by alkylating agents, such as alkyl halides or sulfates, in a reaction known as quaternization. rrbdavc.org This process results in the formation of a pyrazolium (B1228807) salt, where the N2 atom becomes positively charged and tetracoordinated. researchgate.net These pyrazolium salts can be useful as ionic liquids or as precursors for the generation of N-heterocyclic carbenes (NHCs). The quaternization reaction rate can often be enhanced by using microwave irradiation. researchgate.net

Synergistic Reactivity and Chemo-selectivity of the Coupled System

The unique structural architecture of this compound, featuring a proximate arrangement of a pyrazole ring and an ethynyl group, gives rise to a synergistic interplay between these two functional moieties. This arrangement facilitates a range of selective transformations, allowing for the construction of complex fused heterocyclic systems through carefully orchestrated reaction cascades. The inherent electronic properties and reactivity of both the pyrazole and the alkyne can be harnessed to achieve high levels of chemo- and regioselectivity, primarily through metal-catalyzed intramolecular cyclization pathways.

Selective Transformations Leveraging Distinct Functional Groups and Their Interplay

The strategic positioning of the nucleophilic pyrazole ring adjacent to the electrophilically activatable ethynyl group in this compound makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of valuable pyrazolo[5,1-a]isoquinoline scaffolds. This transformation represents a powerful manifestation of the synergistic reactivity within the molecule, where both functional groups are integral to the ring-closing event.

Research in this area has demonstrated that the cyclization can be efficiently promoted by transition metal catalysts, which activate the alkyne towards nucleophilic attack by the pyrazole nitrogen. While direct studies on this compound are not extensively documented, highly analogous transformations provide significant insight into its reactivity. For instance, the synthesis of pyrazolo[5,1-a]isoquinolines has been successfully achieved through a palladium-catalyzed Sonogashira coupling of terminal alkynes with 5-(2-bromophenyl)-1H-pyrazoles, followed by an in-situ intramolecular hydroamination. nih.gov This two-step, one-pot process highlights the chemoselective activation of the C-Br bond for the coupling reaction, followed by the selective intramolecular attack of the pyrazole N-H onto the newly installed alkyne.

The intramolecular cyclization is a 6-endo-dig process, which is generally disfavored by Baldwin's rules for uncatalyzed reactions. However, the use of a transition metal catalyst, such as palladium, alters the reaction pathway, making this cyclization feasible and highly efficient. The proposed mechanism involves the coordination of the palladium catalyst to the alkyne, which increases its electrophilicity and facilitates the nucleophilic attack by the pyrazole nitrogen. Subsequent protonolysis or reductive elimination then furnishes the final pyrazolo[5,1-a]isoquinoline product.

A study by Fan et al. (2015) on the reaction of in situ-formed 5-(2-bromophenyl)-1H-pyrazoles with various terminal alkynes provides a clear blueprint for the expected reactivity of this compound. nih.gov The research showcases the versatility of this approach, accommodating a range of substituents on the alkyne partner, which would correspond to the ethynyl group in our target molecule. The reaction conditions, catalyst systems, and resulting yields from this analogous system are detailed in the table below, offering a predictive model for the selective transformation of this compound.

EntryAlkyne Partner (Analogous to Ethynyl Group)Catalyst SystemSolventTemperature (°C)Yield (%) of Pyrazolo[5,1-a]isoquinolineReference
1Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂, CuI, Et₃NDMF10085 nih.gov
24-MethoxyphenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NDMF10082 nih.gov
34-ChlorophenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NDMF10088 nih.gov
41-HexynePd(PPh₃)₂Cl₂, CuI, Et₃NDMF10075 nih.gov
5CyclopropylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NDMF10072 nih.gov

Furthermore, alternative catalytic systems, such as those based on ruthenium, have also been shown to effectively catalyze the annulation of pyrazoles with alkynes to yield pyrazolo[5,1-a]isoquinolines. researchgate.net This suggests that a variety of transition metals can be employed to mediate this transformation, potentially offering different substrate scopes and reaction conditions.

The interplay between the functional groups can also be directed to achieve different regiochemical outcomes. For instance, by modifying the reaction sequence and catalyst, it is possible to favor a 5-exo intramolecular Heck coupling reaction over the hydroamination, leading to the formation of 8-methylenepyrazolo[5,1-a]isoindoles, a regioisomer of the pyrazolo[5,1-a]isoquinolines. nih.gov This demonstrates the high degree of chemoselectivity that can be achieved by fine-tuning the reaction parameters, allowing for the selective synthesis of different fused heterocyclic systems from a common precursor.

Uncharted Territory: The Coordination Chemistry of this compound Remains Largely Unexplored

Despite a comprehensive search of scientific literature, detailed research on the coordination chemistry and supramolecular assemblies of the specific compound this compound is not publicly available. While the broader family of pyrazole-based ligands has been extensively studied for their versatile coordination behavior with a wide array of metal ions, this particular ethynyl-substituted derivative appears to be a novel or underexplored area of research.

The field of coordination chemistry heavily relies on the intricate design of organic molecules, known as ligands, to bind with metal centers, forming complex structures with diverse applications. Pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, have long been a cornerstone in the development of such ligands. Their ability to coordinate with metals through one or both nitrogen atoms, and the ease with which their structures can be modified, has led to a rich and varied coordination chemistry.

However, the specific ligand , this compound, which features both a pyrazole ring and an ethynyl (carbon-carbon triple bond) functional group attached to a phenyl ring, presents a unique combination of potential coordination sites. The nitrogen atoms of the pyrazole ring and the π-system of the ethynyl group could, in theory, engage in various bonding interactions with metal ions.

A thorough investigation into chemical databases and scholarly articles was conducted to gather information on the following aspects as per the requested outline:

Ligand Design Principles and Diverse Coordination Modes: Information on how this compound acts as a monodentate, bidentate, or bridging ligand through its nitrogen atoms and ethynyl π-system.

Stereochemical Aspects and Conformational Flexibility: Data regarding the spatial arrangement of atoms and the flexibility of the ligand upon forming metal complexes.

Synthesis and Structural Elucidation of Metal Complexes: Specific examples of synthesized complexes with transition metals (palladium, platinum, copper, silver, ruthenium, rhodium), main group elements, or lanthanides.

Advanced Spectroscopic and Diffraction Techniques: Application of methods like NMR, IR, and X-ray crystallography to determine the structures of any such coordination compounds.

The search yielded no specific studies, data tables, or detailed research findings pertaining to this compound. This indicates that the synthesis of this ligand and its subsequent use in forming metal complexes have not been reported in the accessible scientific literature.

While it is possible to speculate on the potential coordination behavior of this ligand based on the known chemistry of other pyrazole and ethynyl-containing compounds, any such discussion would be purely theoretical and would not meet the requirement for scientifically accurate and research-based content.

Therefore, at present, an article detailing the coordination chemistry of this compound as outlined cannot be generated due to the absence of foundational research in this specific area. The exploration of this compound's coordination chemistry represents a potential avenue for future research within the scientific community.

Coordination Chemistry and Supramolecular Assemblies Involving 1 2 Ethynylphenyl 1h Pyrazole

Applications in Catalysis and Advanced Materials Science for Metal Complexes

The integration of pyrazole-based ligands into metal complexes has given rise to a plethora of applications, driven by the tunable nature of the ligand framework and the diverse reactivity of the coordinated metal centers.

Metal complexes featuring pyrazole-based ligands are instrumental in both homogeneous and heterogeneous catalysis. The pyrazole (B372694) unit, with its distinct N-donor atoms, can be readily modified to tune the steric and electronic environment around the metal center, thereby influencing catalytic activity and selectivity.

In homogeneous catalysis , protic N-H pyrazoles can participate in metal-ligand cooperation, where the NH group acts as a proton shuttle or hydrogen-bond donor to facilitate substrate activation. nih.gov This bifunctional nature is crucial in reactions like hydroamination and the aerobic oxidation of various substrates. nih.gov For instance, ruthenium and iridium complexes with pincer-type bis(pyrazolyl)pyridine ligands have demonstrated reversible deprotonation, enabling catalytic cycles that involve proton transfer steps. nih.gov Copper complexes with pyrazole derivatives have also been explored for their catalytic activity in oxidation reactions, such as the biomimetic oxidation of catechol to o-quinone. mdpi.comjocpr.com The catalytic efficiency of these in-situ formed complexes is often dependent on factors like the ligand-to-metal ratio, the solvent, and the nature of the counter-ion. mdpi.comjocpr.com

The ethynylphenyl group in a ligand like 1-(2-ethynylphenyl)-1H-pyrazole could offer additional functionalities. The alkyne moiety can be a site for further synthetic modification or could participate directly in catalytic transformations.

For heterogeneous catalysis , pyrazole-based ligands are used to construct robust catalysts, including metal-organic frameworks (MOFs). digitellinc.com These materials benefit from well-defined, accessible active sites. MOFs built with pyrazole-containing linkers have been investigated for applications in gas separations and catalysis, where the porous structure and functionalized pores are advantageous. digitellinc.com

A summary of representative catalytic applications of pyrazole-based metal complexes is presented below.

Catalyst TypeMetal CenterReaction CatalyzedKey Features of Pyrazole Ligand
HomogeneousRu(II), Ir(III)Hydroamination, Alkene CyclizationProtic N-H for metal-ligand cooperation nih.gov
HomogeneousFe(II)Hydrazine (B178648) N-N bond cleavageProton-responsive pincer ligand nih.gov
HomogeneousCu(II)Catechol OxidationIn-situ complex formation, tunable activity mdpi.comjocpr.com
HeterogeneousCo(II/III), Ni(II), Cu(II)Styrene OxidationFunctionalized 1,3,5-triazopentadiene ligand rsc.org

The predictable coordination behavior and structural rigidity of pyrazole derivatives make them excellent building blocks for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). aminer.org These materials are of immense interest due to their high porosity, large surface areas, and tunable structures, which are critical for applications in gas storage, separation, and sensing. researchgate.net

Pyrazolate-based MOFs, where the pyrazole ring is deprotonated, often exhibit robust frameworks with open metal sites. rsc.org These exposed metal centers are crucial for strong interactions with guest molecules. For example, zinc-pyrazolate MOFs have shown high efficiency in the adsorption of iodine from water, a critical challenge in nuclear waste management. rsc.org Similarly, aluminum-based pyrazolate MOFs, such as MOF-303, have been developed for the selective capture of formaldehyde (B43269) from indoor air, demonstrating the potential of these materials in environmental remediation. researchgate.net

The synthesis of MOFs can be modulated to achieve different structures and properties. For instance, the use of modulators during synthesis can influence the resulting framework topology. rsc.org The flexibility and coordination modes of the pyrazole-containing ligand, along with the choice of the metal building unit, are key factors in determining the final structure of the MOF or CP. rsc.org

The table below summarizes some examples of pyrazole-based MOFs and their applications.

MOF Name/TypeMetal NodeLigand TypeApplication
DZU-109, DZU-110Zn(II)Tris(4-(1H-pyrazol-4-yl)phenyl)amineIodine capture from water rsc.org
MOF-303 (Al-3.5-PDA)Al(III)Pyrazole dicarboxylateFormaldehyde capture researchgate.net
AsCM-304Ni(II)Tris(4-(1H-pyrazol-4-yl)phenyl)arsaneSO2 sensor digitellinc.com
Zirconium MOFsZr(IV)Pyrazole carboxylic acidMannich catalytic reaction researchgate.net

The electronic properties of pyrazole-based ligands can be harnessed to create metal complexes with interesting photophysical and electrochemical behaviors, leading to applications in sensing, light-emitting devices, and photodynamic therapy. researchgate.net

Photoactive and Electroactive Properties: Complexes of earth-abundant metals like copper, iron, and zinc with pyrazole-containing ligands can exhibit luminescence. nih.gov The photophysical properties are often governed by metal-to-ligand charge transfer (MLCT) or ligand-centered transitions, which can be tuned by modifying the ligand structure. researchgate.net For example, the introduction of pyridine (B92270) groups to the pyrazole core creates (1H-pyrazolyl)pyridine ligands, which are analogues of bipyridines and have been used to construct luminescent complexes with various metals. researchgate.net Photoactivatable metal complexes can also be designed to release biologically active molecules like nitric oxide (NO) or carbon monoxide (CO) upon irradiation, offering therapeutic potential. nih.gov

Sensor Applications: The ability of the pyrazole nitrogen atoms to coordinate with metal ions is the basis for their use in chemical sensors. nih.gov Pyrazole-based chemosensors can detect metal ions through colorimetric or fluorescent changes. rsc.orgrsc.org For instance, a Schiff base ligand derived from pyrazole has been shown to be a selective colorimetric sensor for Cu(II) ions. rsc.orgrsc.org The design of these sensors often involves combining the pyrazole moiety with other functional groups that enhance complexation and signaling. nih.gov

Fluorescent "turn-on" sensors based on pyrazoline and pyrazole derivatives have been developed for the selective detection of ions like Zn(II), Cd(II), and Fe(III). nih.gov The oxidation state of the heterocyclic core (pyrazoline vs. pyrazole) can influence the selectivity and fluorescence response of the sensor. nih.gov Furthermore, MOFs with pyrazole-based linkers can act as sensory materials. An arsenic-containing MOF with pyrazole functionalities has been shown to be a stable and reversible sensor for sulfur dioxide (SO2). digitellinc.com

ApplicationCompound TypeTarget Analyte/FunctionPrinciple of Operation
Photoactive Metal complexes (e.g., Cu, Ru)Light emission, NO/CO releaseMLCT, ligand-centered transitions, photo-induced ligand dissociation researchgate.netnih.gov
Sensor Schiff base pyrazole ligandCu(II) ionsColorimetric change upon complexation rsc.orgrsc.org
Sensor Pyrazoline/pyrazole derivativesZn(II), Cd(II), Fe(III) ionsFluorescence "turn-on" upon metal chelation nih.gov
Sensor Ni(II)-based MOFSO2 gasReversible adsorption and change in UV-Vis behavior digitellinc.com

Theoretical and Computational Chemistry Investigations of 1 2 Ethynylphenyl 1h Pyrazole

Electronic Structure and Bonding Analysis of 1-(2-Ethynylphenyl)-1H-pyrazole

The arrangement of electrons and the nature of chemical bonds within this compound are fundamental to its chemical character. Computational methods allow for a detailed exploration of these features.

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Ground State Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the ground state properties of molecules. researchgate.netnih.gov For pyrazole (B372694) derivatives, DFT methods, such as those employing the B3LYP functional, have been successfully used to calculate molecular geometries, vibrational frequencies, and chemical shifts. strath.ac.uk These calculations provide a foundational understanding of the molecule's stable conformation and electronic distribution. While specific studies on this compound are not extensively documented in the provided search results, the general applicability of these methods to pyrazole systems is well-established. researchgate.netresearchgate.net The optimized molecular geometry and electronic properties, such as dipole moment and polarizability, can be accurately predicted, offering a glimpse into the molecule's physical characteristics.

Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net For pyrazole-based compounds, FMO analysis helps in understanding their reaction mechanisms and predicting sites of electrophilic or nucleophilic attack. researchgate.netresearchgate.net The distribution of these frontier orbitals across the this compound framework, encompassing the pyrazole ring, the phenyl group, and the ethynyl (B1212043) substituent, would dictate its reactivity patterns in various chemical transformations. For many heterocycles, the HOMO lobes are often centered on specific atoms, indicating the most probable sites for electrophilic attack. wuxibiology.com

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is a powerful tool for mapping out the intricate pathways of chemical reactions, identifying transient intermediates, and calculating the energy changes that govern reaction rates.

Transition State Characterization and Determination of Energy Barriers for Transformations

Understanding the mechanism of a chemical reaction requires the identification of transition states, which are high-energy species that connect reactants to products. Computational methods can precisely locate these transition states and calculate their energies. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate. For pyrazole derivatives, computational studies have been employed to investigate various reactions, including cyclization and substitution reactions. nih.gov For this compound, a molecule with multiple reactive sites including the pyrazole ring and the ethynyl group, theoretical calculations could elucidate the preferred pathways for its transformations, such as intramolecular cyclizations or additions to the triple bond.

Computational Exploration and Validation of Catalytic Cycles

Pyrazole derivatives can be involved in catalytic cycles, either as the catalyst itself or as a substrate. nih.gov Computational chemistry allows for the detailed exploration of these cycles, mapping out each step, identifying all intermediates and transition states, and calculating the corresponding energy profiles. This provides a comprehensive understanding of the catalyst's mode of action and can aid in the design of more efficient catalytic systems. For instance, if this compound were to participate in a metal-catalyzed reaction, computational models could validate the proposed catalytic mechanism, including oxidative addition, reductive elimination, and migratory insertion steps.

Ligand-Metal Interactions and Spectroscopic Property Prediction in Coordination Chemistry

The pyrazole moiety is a well-known N-donor ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. researchgate.netresearchgate.netresearchgate.net The presence of both a pyrazole ring and an ethynylphenyl group in this compound makes it a potentially versatile ligand.

Computational methods can provide significant insights into the nature of ligand-metal interactions. By modeling the coordination of this compound to a metal center, it is possible to analyze the bonding in terms of orbital interactions, charge transfer, and electrostatic contributions. This helps in understanding the stability and electronic structure of the resulting metal complexes. nih.gov

Furthermore, theoretical calculations can predict the spectroscopic properties of these coordination compounds. For example, Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate UV-Vis absorption spectra, providing information about the electronic transitions within the complex. researchgate.net Similarly, the vibrational frequencies (IR and Raman spectra) and NMR chemical shifts of the complex can be calculated, aiding in its characterization. strath.ac.uk The study of pyrazole-based ligands has shown that they can form diverse coordination complexes with varying geometries and nuclearities. researchgate.netresearchgate.net Computational modeling of this compound as a ligand would be invaluable in predicting its coordination behavior and the properties of its metal complexes. mdpi.comnih.gov

Computational Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational chemistry, particularly through Density Functional Theory (DFT), offers powerful tools for predicting the spectroscopic signatures of molecules. These predictions, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, are invaluable for structural elucidation and understanding the electronic environment of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The 1H and 13C NMR chemical shifts of this compound can be predicted using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)).

1H NMR: The protons on the pyrazole ring are expected to appear as distinct signals. Based on studies of similar 1-arylpyrazoles, the proton at the C5 position of the pyrazole ring would likely be the most deshielded due to the anisotropic effect of the adjacent phenyl ring. The protons at the C3 and C4 positions would have characteristic shifts, with their exact positions influenced by the electronic effects of the ethynylphenyl group. The protons of the phenyl ring will exhibit a complex splitting pattern typical of an ortho-substituted benzene (B151609) ring. The acetylenic proton (C≡C-H) is anticipated to have a characteristic chemical shift in the range of 3.0-3.5 ppm.

13C NMR: The carbon atoms of the pyrazole ring are expected to resonate in the aromatic region of the spectrum. The C5 carbon is generally shifted downfield compared to C3 and C4 in 1-substituted pyrazoles. The carbons of the phenyl ring will show distinct signals, with the carbon atom directly attached to the pyrazole nitrogen (C1') and the carbon bearing the ethynyl group (C2') being readily identifiable. The sp-hybridized carbons of the ethynyl group (C≡CH) will have characteristic shifts in the range of 70-90 ppm.

Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound (Based on Analogous Compounds)

Atom PositionPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Pyrazole-H3~7.7~140
Pyrazole-H4~6.5~107
Pyrazole-H5~7.9~130
Phenyl-H3'~7.4~130
Phenyl-H4'~7.5~129
Phenyl-H5'~7.4~128
Phenyl-H6'~7.6~133
Ethynyl-H~3.2-
Phenyl-C1'-~139
Phenyl-C2'-~122
Ethynyl-Cα-~83
Ethynyl-Cβ-~78

Infrared (IR) Spectroscopy:

Theoretical vibrational analysis can predict the characteristic IR absorption frequencies.

The C-H stretching vibrations of the aromatic rings (pyrazole and phenyl) are expected in the 3100-3000 cm-1 region.

A sharp and intense peak corresponding to the C≡C-H stretching vibration of the terminal alkyne is anticipated around 3300 cm-1.

The C≡C stretching vibration, while sometimes weak, should appear in the 2150-2100 cm-1 region.

The C=C and C=N stretching vibrations within the pyrazole and phenyl rings will give rise to a series of bands in the 1600-1400 cm-1 range.

Out-of-plane C-H bending vibrations will be present in the 900-650 cm-1 region, providing information about the substitution pattern of the phenyl ring.

Predicted IR Vibrational Frequencies (cm-1) for Key Functional Groups

Functional GroupPredicted Vibrational ModeFrequency Range (cm-1)
Ethynyl≡C-H Stretch3320 - 3280
C≡C Stretch2140 - 2100
AromaticC-H Stretch3100 - 3000
C=C/C=N Stretch1600 - 1450

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the conjugated system formed by the pyrazole and ethynylphenyl moieties. The presence of the extended conjugation due to the ethynyl group is likely to cause a red-shift (shift to longer wavelengths) in the absorption maxima compared to 1-phenylpyrazole. researchgate.net

Analysis of Orbital Interactions and Electronic Effects in Metal-Ligand Bonds

This compound is a versatile ligand capable of coordinating to metal centers through the N2 atom of the pyrazole ring. The ethynyl group can also participate in coordination, leading to various bonding modes. Computational studies on analogous pyrazole-metal complexes provide insight into the nature of these interactions. nih.gov

Frontier Molecular Orbitals (FMOs):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of the molecule in ligand-metal interactions.

HOMO: The HOMO is likely to be delocalized over the π-system of the pyrazole ring and the phenyl ring, with a significant contribution from the pyrazole nitrogen atoms. The ethynyl group, being electron-rich, will also contribute to the HOMO.

LUMO: The LUMO is expected to be a π* anti-bonding orbital, also delocalized over the aromatic system. The presence of the electron-withdrawing ethynyl group can lower the LUMO energy, affecting the molecule's electron-accepting properties. aip.orgnih.gov

The energy gap between the HOMO and LUMO is a key indicator of the molecule's reactivity and the energy of its electronic transitions.

Orbital Interactions in Metal Complexes:

When this compound acts as a ligand, its molecular orbitals interact with the d-orbitals of the metal center.

σ-Donation: The primary interaction is the donation of the lone pair of electrons from the N2 atom of the pyrazole ring into an empty d-orbital of the metal, forming a σ-bond. The energy and symmetry of the HOMO are critical in determining the strength of this interaction.

π-Backbonding: Depending on the metal and its oxidation state, π-backbonding can occur. This involves the donation of electron density from filled d-orbitals of the metal into the empty π* orbitals (LUMO) of the ligand. The extended π-system of the ethynylphenyl group can enhance this back-donation.

Ethynyl Group Participation: The π-orbitals of the ethynyl group can also interact with the metal's d-orbitals, potentially leading to η2-coordination or acting as a bridging ligand between two metal centers.

Electronic Effects:

The ethynyl group is known to have a dual electronic nature. It is weakly electron-withdrawing through the inductive effect but can act as a π-donor through resonance. rsc.org In the context of the this compound ligand, this has several implications:

Tuning of Ligand Properties: The electronic properties of the pyrazole ring can be subtly tuned by the ethynyl substituent on the phenyl ring. This can influence the basicity of the coordinating nitrogen atom and, consequently, the strength of the metal-ligand bond.

Modulation of Redox Potentials: The electron-withdrawing nature of the ethynyl group can stabilize the d-orbitals of the metal center, potentially leading to higher oxidation potentials for the resulting metal complex.

Influence on Spectroscopic and Photophysical Properties: The extended conjugation provided by the ethynyl group can significantly impact the UV-Vis absorption and emission properties of the metal complexes, often leading to red-shifted spectra and potentially interesting photophysical behaviors.

Future Prospects and Emerging Research Avenues for 1 2 Ethynylphenyl 1h Pyrazole

Exploration of Novel Reactivity and Unconventional Chemical Transformations

The future of 1-(2-ethynylphenyl)-1H-pyrazole in synthetic chemistry lies in the creative exploitation of its dual functionality. The ethynyl (B1212043) group is a well-known reactive handle for a variety of transformations, while the pyrazole (B372694) ring offers its own set of reaction possibilities and can influence the reactivity of the appended phenylacetylene (B144264) unit.

Future research is likely to focus on intramolecular reactions that leverage both the pyrazole and ethynyl groups to construct complex, fused heterocyclic systems. These reactions, often catalyzed by transition metals, could lead to the discovery of novel polycyclic aromatic compounds with unique photophysical or biological properties. The classical methods for pyrazole synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines or [3+2] cycloaddition reactions, provide a foundational understanding, but the future lies in more intricate, tandem transformations. mdpi.comnih.gov

Unconventional transformations could involve the strategic activation of the C-H bond of the terminal alkyne or the pyrazole ring to forge new carbon-carbon or carbon-heteroatom bonds. The development of novel catalytic systems will be crucial for achieving high selectivity and efficiency in these transformations. biointerfaceresearch.com Furthermore, the alkyne moiety serves as an ideal precursor for multicomponent reactions, allowing for the rapid assembly of molecular complexity from simple building blocks. nih.gov This approach is highly valued in medicinal chemistry and drug discovery for creating libraries of diverse compounds for biological screening. nih.govnih.gov

Table 1: Potential Future Reactions for this compound

Reaction TypePotential ProductsSignificance
Intramolecular CyclizationFused Polycyclic HeterocyclesAccess to novel scaffolds for materials and medicinal chemistry.
Metal-Catalyzed Cross-CouplingFunctionalized Pyrazole DerivativesTuning of electronic and steric properties for specific applications.
[3+2] Cycloaddition (Click Chemistry)Triazole-Functionalized PyrazolesModular synthesis of complex molecules, bioconjugation. mdpi.com
Multicomponent ReactionsHighly Substituted Pyrazole SystemsRapid generation of molecular diversity for screening. nih.gov

Advanced Applications in Molecular Devices, Nanoscience, and Chemo-sensing Technologies

The inherent properties of the pyrazole nucleus make it an excellent candidate for applications in molecular electronics and sensing. Pyrazole derivatives are known to exhibit fluorescence and can act as effective ligands for metal ions, making them ideal components of chemosensors. nih.govnih.gov

Future research will likely see the incorporation of this compound and its derivatives into sophisticated chemosensing ensembles. The pyrazole unit can serve as the recognition site for specific analytes (cations, anions, or neutral molecules), while the ethynylphenyl moiety can be used to tune the photophysical properties (e.g., fluorescence quantum yield, emission wavelength) of the sensor or to anchor the molecule to a surface. The development of fluorescent probes for detecting biologically or environmentally important species is a particularly promising avenue. nih.govnih.gov For instance, pyrazole-based probes have been successfully developed for the detection of metal ions like Cd²⁺. nih.gov

In the realm of nanoscience, this compound can be utilized as a building block for constructing functional nanostructures. The terminal alkyne group is particularly amenable to surface functionalization of nanoparticles (e.g., gold, silica) via "click" chemistry or other covalent attachment strategies. This would allow for the creation of hybrid nanomaterials where the pyrazole unit can impart specific recognition or catalytic properties to the nanoparticle.

Table 2: Potential Nanoscience and Chemosensor Applications

Application AreaRole of this compoundPotential Target Analytes
Fluorescent ChemosensorsFluorophore and Recognition SiteMetal Ions (e.g., Zn²⁺, Cd²⁺), Anions, Biomolecules. nih.govnih.gov
Molecular Wiresπ-Conjugated Backbone ComponentElectron transport studies.
Functionalized NanoparticlesSurface LigandTargeted drug delivery, catalysis, bioimaging.
Organic Light-Emitting Diodes (OLEDs)Emitter or Host MaterialDisplay and lighting technologies.

Integration into Hybrid Organic-Inorganic Materials and Functional Architectures

A significant area of future growth for this compound is its use as a linker molecule in the construction of hybrid organic-inorganic materials. researchgate.netnih.gov These materials, which combine the properties of both organic and inorganic components at the nanoscale, have applications in gas storage, separation, catalysis, and sensing. nih.govmdpi.com

Metal-Organic Frameworks (MOFs) are a prominent class of hybrid materials where metal ions or clusters are connected by organic linkers to form extended, porous networks. mdpi.com The pyrazole nitrogen atoms of this compound are excellent coordination sites for a variety of metal centers. This makes the molecule an ideal candidate for a ditopic or polytopic linker in MOF synthesis. The ethynyl group provides an additional layer of functionality; it can either remain as a latent reactive site within the MOF pores for post-synthetic modification or participate in the framework construction itself.

The ability to tailor the organic linker is a key advantage of MOF chemistry, allowing for precise control over the pore size, shape, and chemical environment of the resulting material. mdpi.com By incorporating this compound into MOF structures, it may be possible to create materials with novel topologies and properties. Another class of materials, polyoxometalate (POM)-based hybrids, could also benefit from the unique characteristics of this pyrazole derivative, potentially leading to new compounds with enhanced catalytic or medicinal properties. nih.gov

Hybrid materials are generally classified into two types based on the nature of the interaction between the organic and inorganic components: Class I hybrids involve weak interactions like van der Waals or hydrogen bonds, while Class II hybrids feature strong covalent bonds between the phases. nih.gov The use of this compound as a linker in MOFs would result in the formation of Class II hybrid materials.

Interdisciplinary Research Opportunities at the Interface of Organic Chemistry, Materials Science, and Catalysis

The full potential of this compound will be realized through collaborative, interdisciplinary research that spans the fields of organic synthesis, materials science, and catalysis.

Organic Chemistry & Materials Science: Synthetic organic chemists will be tasked with developing efficient and scalable routes to this compound and its derivatives. Materials scientists can then utilize these tailored building blocks to construct novel MOFs, polymers, and surface-modified materials. The feedback loop between these disciplines will be crucial, with the desired properties of the final material guiding the design of the next generation of organic linkers.

Materials Science & Catalysis: The porous nature of MOFs constructed from pyrazole linkers makes them promising candidates for heterogeneous catalysis. The pyrazole units themselves can act as basic sites, or they can be used to anchor catalytically active metal complexes within the framework. The ethynyl group could also be transformed into a catalytic moiety through post-synthetic modification.

Organic Chemistry & Catalysis: Pyrazole derivatives are known to be effective ligands in homogeneous catalysis. nih.gov Future work could explore the synthesis of transition metal complexes of this compound and evaluate their catalytic activity in a range of organic transformations. The electronic and steric properties of the ligand could be fine-tuned through substitution on either the pyrazole or the phenyl ring to optimize catalytic performance. The development of nano-catalysts is another promising avenue where this compound could be employed. biointerfaceresearch.com

Q & A

Q. What are the recommended synthetic strategies for 1-(2-ethynylphenyl)-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis of pyrazole derivatives often involves cross-coupling reactions. For introducing the ethynyl group, Sonogashira coupling (Pd/Cu-catalyzed) is a viable route, where a halogenated pyrazole precursor reacts with terminal alkynes under inert conditions. For example, demonstrates Ru-catalyzed C–H arylation for biphenyl-pyrazole derivatives, highlighting the importance of catalyst selection and temperature control . Key parameters include:

  • Catalyst system : Pd(PPh₃)₄/CuI for Sonogashira.
  • Solvent : THF or DMF for solubility.
  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Protecting groups : Use trimethylsilyl (TMS)-protected alkynes to prevent polymerization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Characterization relies on multimodal spectroscopy:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., ethynyl protons at δ ~2.5–3.5 ppm) and aromatic signals ( uses NMR for thiophene-pyrazole derivatives) .
  • IR Spectroscopy : Confirms C≡C stretches (~2100 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., reports molecular weight 270.07 g/mol for an iodo analog) .

Q. How does the ethynyl substituent influence the compound’s electronic properties?

The ethynyl group is electron-withdrawing due to sp-hybridization, polarizing the phenyl ring and enhancing electrophilic substitution reactivity. Computational studies (DFT) can quantify this effect by analyzing frontier molecular orbitals (HOMO/LUMO gaps). notes that trifluoromethyl groups increase lipophilicity; similarly, ethynyl groups may alter solubility and π-π stacking .

Q. What are the stability considerations for storing this compound?

  • Light sensitivity : Store in amber vials to prevent photodegradation (analogous to halogenated pyrazoles in ) .
  • Moisture control : Use desiccants, as ethynyl groups may hydrolyze under acidic/humid conditions.
  • Temperature : –20°C for long-term storage (similar to fluorophenyl derivatives in ) .

Q. How can researchers validate the purity of this compound?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm).
  • Melting Point : Compare experimental values to literature (e.g., reports melting points for dihydropyrazoles) .
  • Elemental Analysis : Match calculated vs. observed C/H/N percentages ( provides a template for nitro-substituted analogs) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved during structural elucidation?

Contradictions may arise from dynamic processes (e.g., rotamers) or crystallographic disorder. Strategies include:

  • Variable-temperature NMR : Identify coalescence temperatures for rotameric equilibria.
  • X-ray crystallography : Resolve ambiguity via single-crystal analysis ( details ORTEP-III for structural visualization) .
  • 2D NMR (COSY, NOESY) : Map coupling networks ( uses 2D NMR for styryl-pyrazoles) .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?

  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to assess electrophilic aromatic substitution sites.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., links trifluoromethyl groups to target binding) .
  • Docking Studies : Use AutoDock Vina to model enzyme inhibition (applied in for hydroxyphenyl derivatives) .

Q. How can researchers optimize reaction conditions to minimize by-products in ethynyl-group incorporation?

  • Design of Experiments (DoE) : Vary catalyst loading, solvent polarity, and temperature systematically.
  • In-situ Monitoring : Use FTIR or Raman spectroscopy to track alkyne consumption ( employs column chromatography for purity) .
  • Microwave Synthesis : Reduce reaction time and side reactions (e.g., uses reflux conditions for pyrazole alkylation) .

Q. What mechanistic insights explain the compound’s potential biological activity?

  • Enzyme Inhibition : The ethynyl group may act as a Michael acceptor, covalently binding cysteine residues (analogous to sulfonyl groups in ) .
  • Lipophilicity : LogP calculations (e.g., using ChemAxon) predict membrane permeability. shows trifluoromethyl groups enhance bioavailability .

Q. How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway tracing?

  • Synthetic Incorporation : Use ¹³C-labeled acetylene gas during Sonogashira coupling.
  • Mass Spectrometry Imaging (MSI) : Track labeled metabolites in vitro ( discusses isotopic analogs for fluorophenyl compounds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.